molecular formula C14H11Cl2F6NO B2370756 1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine CAS No. 2059278-50-9

1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine

Cat. No.: B2370756
CAS No.: 2059278-50-9
M. Wt: 394.14
InChI Key: ADRNKNURQCSXOY-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is a crucial aspect of their application in the agrochemical and pharmaceutical industries . Protodeboronation of alkyl boronic esters is one of the methods used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a carbon-containing pyridine . These unique physicochemical properties are thought to contribute to their biological activities .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied, often involving the use of fluorine and fluorine-containing moieties .


Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely influenced by the presence of the fluorine atom and the carbon-containing pyridine . These unique properties have earned fluorine a unique place in the arsenal of the discovery chemist .

Scientific Research Applications

Synthesis and Anti-Inflammatory Applications

  • Synthesis and Anti-inflammatory Activities : Derivatives of 3,5-bis(trifluoromethyl)piperidine, such as N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one, have been synthesized and evaluated for their anti-inflammatory activities. These compounds, including variants like c6 and c10, displayed potent anti-inflammatory activity by inhibiting the production of various inflammatory mediators in cells and reducing paw edema in rats. These effects were superior to those of conventional anti-inflammatory drugs and indicate the potential for developing new anti-inflammatory drugs from these compounds (Xie et al., 2017).

Structural and Synthesis Studies

  • Synthesis of Piperidin-4-ones : Research has focused on synthesizing various derivatives of piperidin-4-ones, such as 4-aryl-1,4-dihydro-2,6-bis(trifluoromethyl)-3,5-pyridinedicarboxylates, which are closely related structurally to the compound . These studies contribute to understanding the synthesis pathways and potential applications of such compounds in pharmaceutical research (Kim, 1986).

Antitumor and Cytotoxic Properties

  • Cytotoxic and Antitumor Activity : Piperidine derivatives, such as 3,5-bis(benzylidene)-4-piperidones, have been synthesized and studied for their antitumor and cytotoxic activities. These compounds have shown significant cytotoxicity toward various cell lines, indicating their potential as leads in cancer treatment research (Dimmock et al., 1998).

Future Directions

The future of TFMP derivatives looks promising, with many novel applications expected to be discovered . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)piperidin-1-yl]-(2,6-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F6NO/c15-9-2-1-3-10(16)11(9)12(24)23-5-7(13(17,18)19)4-8(6-23)14(20,21)22/h1-3,7-8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRNKNURQCSXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=O)C2=C(C=CC=C2Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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